6-OAU

Beschreibung

Eigenschaften

IUPAC Name |

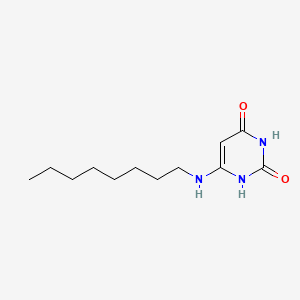

6-(octylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-13-10-9-11(16)15-12(17)14-10/h9H,2-8H2,1H3,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSWASUQURIOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-OAU Mechanism of Action: A Technical Guide for Researchers

An in-depth exploration of the molecular pathways and cellular functions modulated by the GPR84 agonist, 6-OAU.

This technical guide provides a comprehensive overview of the mechanism of action of 6-n-octylaminouracil (this compound), a potent and specific synthetic agonist for the G protein-coupled receptor 84 (GPR84). Designed for researchers, scientists, and drug development professionals, this document details the signaling cascades initiated by this compound, its impact on cellular functions, and standardized protocols for key experimental assays.

Core Mechanism: GPR84 Agonism and Downstream Signaling

This compound functions as a selective agonist for GPR84, an orphan GPCR predominantly expressed in immune cells, particularly macrophages.[1][2][3][4][5] Upon binding, this compound activates GPR84, which couples to the Gαi subunit of the heterotrimeric G protein.[6][7][8] This interaction initiates a cascade of intracellular events, beginning with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The activation of the Gαi pathway subsequently triggers the phosphorylation and activation of several key downstream signaling molecules, including Akt, extracellular signal-regulated kinase (ERK), and the nuclear factor-kappa B (NF-κB) pathway.[1][3] The culmination of this signaling cascade is a potentiation of pro-inflammatory responses and an enhancement of phagocytic activity in macrophages.[1][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound from various in vitro studies.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| EC50 (GPR84 Activation) | 14 nM | CHO-GPR84 cells | cAMP Assay | [9] |

| 105 nM | HEK293 cells with Gqi5 chimera | Phosphoinositide Accumulation | [9] | |

| EC50 (Chemotaxis) | 318 nM | Human Polymorphonuclear Leukocytes (PMNs) | Transwell Assay | [10] |

Table 1: Potency of this compound in GPR84 Activation and Chemotaxis.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of this compound.

Caption: this compound activated GPR84 signaling pathway.

References

- 1. Six distinct NFκB signaling codons convey discrete information to distinguish stimuli and enable appropriate macrophage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phagocytosis of Cells | Sartorius [sartorius.com]

- 3. uib.no [uib.no]

- 4. researchgate.net [researchgate.net]

- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uib.no [uib.no]

- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

6-OAU (GTPL5846): A Technical Guide to a GPR84 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-OAU (GTPL5846), chemically known as 6-n-octylaminouracil, is a synthetic surrogate agonist for the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is a receptor primarily expressed in immune cells, such as polymorphonuclear leukocytes (PMNs) and macrophages, and is implicated in inflammatory and immune responses.[3] this compound has been instrumental in elucidating the function of GPR84, demonstrating pro-inflammatory, chemoattractant, and anti-bacterial properties.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of its signaling pathways and workflows.

Mechanism of Action

This compound functions as a potent agonist of GPR84, a Gαi-coupled receptor.[5][6] Upon binding, it activates GPR84, leading to a cascade of downstream signaling events. The activation of the GPR84-Gαi signaling axis has been shown to have a pro-phagocytic effect, enhancing the ability of macrophages to engulf cancer cells, particularly in synergy with anti-CD47 antibodies.[5][7] The binding of this compound to GPR84 occurs in a completely occluded binding pocket.[5][7]

In addition to its role in phagocytosis, this compound acts as a chemoattractant for both PMNs and macrophages.[3] It also amplifies the production of the pro-inflammatory cytokine IL-8.[3] Furthermore, studies have indicated that this compound exhibits anti-bacterial functions and can augment resistance to infections such as Brucella abortus.[3]

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound from various in vitro and in vivo studies.

| Parameter | Value | Assay Conditions | Cell Type |

| EC50 (GPR84 Activation) | 105 nM | In the presence of Gqi5 chimera, PI assay | HEK293 cells |

| EC50 (GTPγS Incorporation) | 512 nM | Sf9 cell membranes expressing human GPR84-Gαi fusion protein | Sf9 cells |

| EC50 (Chemotaxis) | 318 nM | 1 hour incubation | Polymorphonuclear leukocytes (PMNs) |

Experimental Protocols

GPR84 Activation Assay in HEK293 Cells

This protocol describes the methodology to determine the EC50 value of this compound for human GPR84 activation.

Materials:

-

HEK293 cells co-transfected with human GPR84 and a Gαqi5 chimera

-

This compound (0.01 nM - 0.1 mM)

-

Assay buffer

-

Phosphoinositide (PI) detection reagents

Procedure:

-

Culture the transfected HEK293 cells to the desired confluency.

-

Harvest and seed the cells into appropriate assay plates.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Incubate the cells with the different concentrations of this compound for 1 hour.

-

Lyse the cells and measure the accumulation of phosphoinositides using a suitable detection kit.

-

Calculate the EC50 value by plotting the concentration-response curve.[3]

Chemotaxis Assay with Human PMNs

This protocol outlines the procedure to assess the chemoattractant effect of this compound on human polymorphonuclear leukocytes.

Materials:

-

Isolated human PMNs

-

This compound (1 nM - 1 mM)

-

Chemotaxis chambers (e.g., Boyden chambers)

-

Control chemoattractant (e.g., fMLP)

-

Assay medium

Procedure:

-

Isolate human PMNs from fresh whole blood using density gradient centrifugation.

-

Resuspend the PMNs in the assay medium.

-

Add different concentrations of this compound to the lower wells of the chemotaxis chambers.

-

Place the membrane filter over the lower wells.

-

Add the PMN suspension to the upper wells.

-

Incubate the chambers for 1 hour.

-

Fix and stain the membrane.

-

Count the number of migrated cells to the lower side of the membrane.

-

Determine the EC50 for chemotaxis from the concentration-response curve.[3]

In Vivo Air Pouch Model for Chemoattraction

This protocol describes an in vivo model to evaluate the chemoattractant properties of this compound.

Materials:

-

Mice

-

This compound (1 mg/mL)

-

Sterile air

-

Phosphate-buffered saline (PBS)

Procedure:

-

Inject sterile air subcutaneously into the backs of the mice to form an air pouch.

-

After a few days, inject this compound (1 mg/mL) into the air pouch.

-

At a specified time point, lavage the air pouch with PBS to collect the infiltrating cells.

-

Perform cell counts and differential analysis to quantify the number of recruited PMNs and macrophages.[3]

Signaling Pathways and Workflows

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: this compound activates the Gαi-coupled receptor GPR84, initiating downstream signaling and cellular responses.

Caption: A typical workflow for the preclinical development and characterization of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | GPR | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-n-octylaminouracil: A Potent GPR84 Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor 84 (GPR84) is an orphan receptor primarily expressed in immune cells that is activated by endogenous medium-chain fatty acids (MCFAs). It has emerged as a significant target in immunology and metabolic diseases due to its pro-inflammatory and pro-phagocytic functions. 6-n-octylaminouracil (6-OAU), a synthetic, lipid-mimetic uracil derivative, is a potent and selective surrogate agonist for GPR84.[1][2] This document provides a comprehensive technical overview of this compound, including its quantitative pharmacological data, associated signaling pathways, and detailed experimental protocols for its characterization.

Biochemical and Cellular Activity

This compound demonstrates robust agonistic activity at the GPR84 receptor across various assay formats. Its potency is significantly higher than that of endogenous ligands like decanoic acid.[3][4][5] The quantitative activity of this compound is summarized below.

Quantitative Data: Potency and Efficacy

The half-maximal effective concentration (EC₅₀) of this compound varies depending on the assay system and the specific downstream signaling event being measured. This highlights the importance of selecting the appropriate experimental context for studying its effects.

| Assay Type | Cell System | Species | EC₅₀ Value | Reference |

| cAMP Accumulation Assay | CHO cells expressing human GPR84 | Human | 17 nM | [4][5] |

| [³⁵S]GTPγS Binding Assay | Sf9 cell membranes with human GPR84-Gαᵢ fusion protein | Human | 512 nM | [4][5][6] |

| General Agonist Activity | Not Specified | Not Specified | 105 nM | [7] |

| Chemotaxis Assay | Human Polymorphonuclear Leukocytes (PMNs) | Human | 318 nM | [8] |

GPR84 Signaling Pathways Activated by this compound

GPR84 primarily couples to the pertussis toxin (PTX)-sensitive Gαᵢ/ₒ pathway.[7][9] Activation by this compound initiates a cascade of intracellular events that mediate its diverse biological functions, from inflammation to metabolic regulation.

Primary Gαᵢ/ₒ-Mediated Signaling

Upon binding of this compound, GPR84 undergoes a conformational change, activating the heterotrimeric G protein. The Gαᵢ subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] The dissociated Gβγ subunits can also trigger downstream signaling, including the promotion of calcium release.[9]

Downstream Pro-inflammatory and Phagocytic Pathways

Beyond cAMP inhibition, this compound-mediated GPR84 activation triggers multiple downstream pathways that enhance inflammatory responses and phagocytosis in immune cells like macrophages.[3][10] This includes the activation of Akt, ERK, and NFκB signaling cascades, which collectively upregulate the expression of pro-inflammatory cytokines and chemokines (e.g., TNFα, IL-6, IL-8) and enhance the cells' ability to engulf pathogens or cancer cells.[1][3][11]

Experimental Protocols

Characterizing the activity of this compound involves a suite of standard cell-based and membrane-based assays. Below are detailed methodologies for key experiments.

cAMP Accumulation Assay

This assay measures the ability of a Gαᵢ-coupled receptor agonist to inhibit the production of cAMP, which is typically stimulated by forskolin.

Objective: To quantify the Gαᵢ-mediated inhibitory effect of this compound on adenylyl cyclase activity.

Materials:

-

CHO cells stably expressing human GPR84 (CHO-GPR84).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

Forskolin solution.

-

This compound serial dilutions.

-

cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Methodology:

-

Cell Seeding: Plate CHO-GPR84 cells in a 96-well or 384-well plate and culture overnight to allow adherence.

-

Pre-incubation: Aspirate culture medium and wash cells with assay buffer. Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes at 37°C.

-

Agonist Treatment: Add serial dilutions of this compound to the appropriate wells.

-

Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM, to achieve ~80% of maximal stimulation) to all wells except the negative control.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

[³⁵S]GTPγS Binding Assay

This functional membrane-based assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.

Objective: To measure the this compound-stimulated binding of [³⁵S]GTPγS to Gαᵢ in membranes prepared from GPR84-expressing cells.

Materials:

-

Membranes from cells expressing GPR84 (e.g., Sf9 or HEK293).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP solution.

-

[³⁵S]GTPγS (radioligand).

-

This compound serial dilutions.

-

Scintillation plates (e.g., FlashPlate) or filter mats.

-

Scintillation counter.

Methodology:

-

Reaction Mix Preparation: In a microtiter plate, combine cell membranes, GDP (to ensure G proteins are in the inactive state), and assay buffer.

-

Agonist Addition: Add serial dilutions of this compound to the wells. Add buffer for basal binding and a saturating concentration of a known agonist for maximal binding.

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

-

Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

-

Termination and Separation: Terminate the reaction by rapid filtration over filter mats, followed by washing with ice-cold buffer to separate bound from free radioligand. Alternatively, if using scintillation proximity assays (SPA), centrifugation is sufficient.

-

Quantification: Dry the filters and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding and plot the specific binding against the log concentration of this compound to determine the EC₅₀ and Emax values.

Macrophage Phagocytosis Assay

This assay assesses the functional consequence of GPR84 activation on a key innate immune function.[10]

Objective: To determine if this compound enhances the phagocytic capacity of macrophages.

Materials:

-

Macrophage cell line (e.g., THP-1 differentiated) or primary bone marrow-derived macrophages (BMDMs).

-

pHrodo™-labeled bioparticles (e.g., Zymosan or E. coli) or fluorescently-labeled cancer cells.

-

This compound solution.

-

Assay medium (e.g., RPMI).

-

Flow cytometer or high-content imager.

Methodology:

-

Cell Plating: Plate macrophages in a 96-well plate and allow them to adhere.

-

Treatment: Treat the macrophages with this compound or vehicle control for a defined period (e.g., 1-4 hours).

-

Phagocytosis: Add the fluorescently-labeled particles or cells to the wells and incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

Quenching/Washing: Quench extracellular fluorescence (if necessary) or wash the cells thoroughly with cold PBS to remove non-internalized particles.

-

Analysis: Detach the cells and analyze the fluorescence intensity per cell using a flow cytometer. Alternatively, analyze the cells directly in the plate using a high-content imager.

-

Data Interpretation: An increase in the mean fluorescence intensity in the this compound-treated group compared to the vehicle control indicates enhanced phagocytosis.

Synthesis Outline

This compound is synthesized via a nucleophilic substitution reaction.[4][5] The general scheme involves the coupling of a 6-chlorouracil intermediate with n-octylamine.

-

Preparation of 6-chlorouracil: Barbituric acid is used as the starting material. It is first converted to 2,4,6-trichloropyrimidine by treatment with a chlorinating agent like phosphorus oxychloride.[5][6]

-

Selective Hydrolysis: The 2,4,6-trichloropyrimidine is then subjected to controlled hydrolysis, typically with aqueous sodium hydroxide, to selectively replace the chlorine atoms at positions 2 and 4 with hydroxyl groups, yielding the key intermediate, 6-chlorouracil.[4][5]

-

Coupling Reaction: Finally, 6-chlorouracil is heated with n-octylamine in a suitable solvent (e.g., 1-butanol) to displace the remaining chlorine atom at the 6-position, yielding the final product, 6-n-octylaminouracil.[4]

Conclusion

6-n-octylaminouracil is an invaluable pharmacological tool for probing the function of GPR84. Its high potency and well-defined mechanism of action through the Gαᵢ/ₒ pathway make it a standard reference agonist in the field. The data and protocols presented in this guide offer a robust framework for researchers investigating the role of GPR84 in inflammation, cancer immunology, and metabolic disorders, and for professionals engaged in the development of novel therapeutics targeting this receptor.

References

- 1. Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-n-octylaminouracil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 6-OAU Signaling Pathway in Macrophages

Abstract

This technical guide provides a comprehensive overview of the signaling pathway initiated by 6-n-octylaminouracil (6-OAU) in macrophages. This compound is a potent synthetic agonist for the G protein-coupled receptor 84 (GPR84), an immune-metabolic receptor predominantly expressed on immune cells. Activation of GPR84 by this compound in macrophages, particularly those primed by inflammatory stimuli, triggers a cascade of intracellular events that enhance pro-inflammatory responses, including cytokine production, cell migration, and phagocytosis. This document details the core molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the essential pathways and workflows to facilitate further research and therapeutic development targeting this pathway.

Introduction to GPR84 and its Ligand this compound

G protein-coupled receptor 84 (GPR84) is a metabolic receptor activated by endogenous medium-chain fatty acids (MCFAs), particularly those with a 10-carbon chain length like capric acid.[1][2] Its expression is predominantly found in immune cells, and it is upregulated under inflammatory conditions such as endotoxemia, hyperglycemia, and hypercholesterolemia.[3][4][5][6][7] GPR84 activation is associated with pro-inflammatory reactions and the migration of innate immune cells.[8]

6-n-octylaminouracil (this compound) is a synthetic surrogate agonist identified for GPR84 that allows for specific and potent activation of the receptor for research purposes.[9] Studies utilizing this compound have been instrumental in elucidating the downstream signaling and functional consequences of GPR84 activation in macrophages.

The Core this compound Signaling Pathway in Macrophages

Upon binding of this compound, GPR84 primarily couples to inhibitory Gαi/o proteins.[1][10] This interaction initiates a series of downstream signaling events that collectively promote a pro-inflammatory macrophage phenotype. The key pathways activated are the Akt, ERK, and Nuclear Factor κB (NF-κB) pathways.[3][4][11] Mechanistically, GPR84 activation has also been shown to augment the STAT1 pathway, further driving pro-inflammatory polarization.[8][12] This signaling cascade results in the enhanced expression of inflammatory mediators and potentiation of macrophage effector functions like phagocytosis.[3][4][6]

Functional Outcomes of this compound Signaling

Activation of the GPR84 pathway by this compound leads to a distinct pro-inflammatory phenotype in macrophages. These functional changes are critical for the host's immune response but can also contribute to the pathology of chronic inflammatory diseases.

-

Enhanced Pro-inflammatory Mediator Expression: this compound treatment of LPS-primed macrophages significantly increases the mRNA and protein expression of pro-inflammatory cytokines like TNFα, IL-6, and IL-12B, and chemokines such as CCL2, CCL5, and CXCL1.[3][4][6][11]

-

Increased Phagocytosis and Migration: GPR84 activation promotes macrophage migration, bacterial adhesion, and phagocytic activity.[3][6][8][11] This suggests a role for GPR84 in enhancing the pathogen-clearing functions of macrophages. In cancer models, this compound synergizes with CD47 blockade to induce phagocytosis of cancer cells.[1][2]

-

Macrophage Polarization: The pathway drives macrophages towards a pro-inflammatory (M1-like) phenotype, which is crucial for anti-tumorigenic responses.[8][12] Treatment with this compound can retard tumor growth by reshaping the immunosuppressive tumor microenvironment.[8][12]

-

NLRP3 Inflammasome Activation: In LPS-primed macrophages, this compound can enhance nigericin-stimulated NLRP3 inflammasome activation and subsequent IL-1β secretion.[13]

Quantitative Data Summary

The following tables summarize quantitative parameters reported in studies of this compound signaling in macrophages.

Table 1: Effective Concentrations and Treatment Conditions

| Parameter | Value | Cell Type | Context | Reference |

|---|---|---|---|---|

| This compound Concentration | 1 µM | Bone Marrow-Derived Macrophages (BMDMs) | Stimulation for cytokine expression and pathway activation analysis | [3][8] |

| This compound (Maximal Response) | 1 - 10 µM | BMDMs | Real-time cell impedance assay for cell spreading | [3] |

| LPS Priming | 0.1 µg/mL for 2 hours | BMDMs | Upregulation of GPR84 expression prior to this compound stimulation | [3][8] |

| GPR84 Antagonist (GLPG1205) | 10 µM | BMDMs | Inhibition of this compound-mediated effects |[1][8] |

Table 2: Temporal Dynamics of this compound-Induced Signaling

| Event | Peak Time | Cell Type | Assay | Reference |

|---|---|---|---|---|

| p65 Nuclear Translocation | 10 minutes | BMDMs | Western Blot | [3] |

| Cytokine/Chemokine mRNA Upregulation | 30 - 60 minutes | BMDMs | qRT-PCR | [3][11] |

| TNFα Protein Secretion | 4 hours | BMDMs | ELISA | [14] |

| IL-6 Protein Secretion | 1 hour | BMDMs | ELISA |[14] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the this compound signaling pathway, based on methodologies described in the literature.

Bone Marrow-Derived Macrophage (BMDM) Culture and Stimulation

-

Isolation: Harvest bone marrow from the femurs and tibias of mice.

-

Differentiation: Culture bone marrow cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days. Replace media on days 3 and 5.

-

Priming: On day 7, replace the medium and prime differentiated macrophages with 0.1 µg/mL Lipopolysaccharide (LPS) for 2 hours to induce GPR84 expression.[3][8]

-

Stimulation: Following priming, treat cells with 1 µM this compound or vehicle control (e.g., 0.3% DMSO) for the desired time points depending on the downstream assay.[3][8]

Western Blot for Pathway Activation

-

Lysis: After stimulation with this compound (e.g., for 1, 5, 10, 30, and 60 minutes), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[3]

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking & Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-p65) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate. Normalize to total protein or a housekeeping protein like GAPDH.

Quantitative RT-PCR for Gene Expression

-

RNA Isolation: After stimulation with this compound (e.g., for 30, 60, 120, 240 minutes), lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).[3][11]

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green master mix and gene-specific primers for target genes (e.g., Tnfα, Il6, Ccl2) and a housekeeping gene (e.g., Gapdh).

-

Analysis: Calculate relative gene expression using the ΔΔCt method.

Phagocytosis Assay

-

Cell Plating: Plate differentiated BMDMs in a 96-well plate. Prime and stimulate with this compound as described above.

-

Incubation with Particles: Add pH-rodo Green E. coli bioparticles (0.1 mg/mL) or opsonized polystyrene beads to the cells.[3][8]

-

Live Imaging: Place the plate in a live-cell imaging system (e.g., IncuCyte) at 37°C and measure fluorescence emission every 15 minutes for 4 hours. Green object count per well indicates phagocytic activity.[8]

-

Analysis: Quantify the fluorescence intensity or the number of fluorescent objects over time to determine the rate and extent of phagocytosis.

Conclusion and Future Directions

The this compound/GPR84 signaling pathway is a significant regulator of macrophage inflammatory responses. As detailed in this guide, this compound potently activates Akt, ERK, and NF-κB signaling to drive a pro-inflammatory M1-like phenotype, enhancing cytokine production and phagocytosis. The quantitative data and protocols provided herein offer a robust framework for researchers investigating this pathway. Future research may focus on developing biased GPR84 agonists that selectively activate specific downstream pathways (e.g., Gαi-dependent phagocytosis without robust inflammatory cytokine release) to create more targeted therapeutics for inflammatory diseases and cancer immunotherapy.[1]

References

- 1. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]

- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 6. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

function of 6-OAU in immune cells

An In-depth Technical Guide on the Function of 6-OAU in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-n-octylaminouracil (this compound) is a synthetic small molecule that has garnered significant interest in the field of immunology and drug development due to its potent and specific activity on immune cells. This technical guide provides a comprehensive overview of the function of this compound, with a primary focus on its role as an agonist for the G protein-coupled receptor 84 (GPR84). GPR84 is predominantly expressed on immune cells, particularly macrophages, and plays a crucial role in modulating inflammatory and phagocytic responses.[1][2][3] This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines relevant experimental protocols, and provides visual representations of the signaling pathways involved.

Core Mechanism of Action: GPR84 Agonism

Contrary to any potential misconception, this compound does not function as an inhibitor of UMP synthase. Instead, its well-documented role in immune cells is that of a selective agonist for GPR84, a receptor for medium-chain fatty acids.[4][5] Upon binding to GPR84, this compound initiates a cascade of intracellular signaling events that ultimately modulate the function of the immune cell.

The signaling pathway initiated by this compound binding to GPR84 is primarily mediated through the Gαi subunit of the heterotrimeric G protein complex.[6] Activation of Gαi leads to the downstream modulation of several key signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[1][2][3] This intricate signaling network culminates in the observed pro-inflammatory and pro-phagocytic effects of this compound on macrophages.

Data Presentation

The following tables summarize the quantitative effects of this compound on various immune cell functions as reported in the scientific literature.

Table 1: Effect of this compound on Macrophage Phagocytosis

| Cell Type | Target | This compound Concentration | Phagocytosis Outcome | Citation |

| Bone Marrow-Derived Macrophages (BMDMs) | Raji cells (human non-Hodgkin lymphoma) | Concentration-dependent | Increased phagocytosis | [6] |

| Macrophages | Bacteria | Not specified | Increased bacterial adhesion and phagocytosis | [1][2][3] |

| Bone Marrow-Derived Macrophages (BMDMs) | Cancer cells (in the presence of anti-CD47 antibody) | Not specified | Synergistic induction of phagocytosis | [6] |

Table 2: Effect of this compound on Cytokine and Chemokine Production

| Cell Type | Condition | Cytokine/Chemokine | Effect | Citation |

| Human Polymorphonuclear Leukocytes (PMNs) | LPS-stimulated | IL-8 | Amplified production | [4] |

| Macrophages | LPS-stimulated | TNFα | Amplified production | [4] |

| Murine and Human Macrophages | Pro-inflammatory conditions | TNFα, IL-6, IL-12B, CCL2, CCL5, CXCL1 | Elevated expression | [1][2][3] |

| Rats (in vivo) | Intravenous injection | CXCL1 | Increased blood levels | [4] |

Table 3: Effect of this compound on Intracellular Signaling Pathways

| Cell Type | Pathway Component | Effect | Citation |

| Macrophages | Akt | Enhanced phosphorylation | [1][2][3] |

| Macrophages | ERK | Enhanced phosphorylation | [1][2][3] |

| Macrophages | p65 (NF-κB subunit) | Enhanced nuclear translocation | [1][2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the .

Macrophage Preparation and Culture

1. Bone Marrow-Derived Macrophages (BMDMs):

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.

-

Adherent cells are harvested and used for subsequent experiments.

2. THP-1 Derived Macrophages:

-

Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Induce differentiation into macrophages by treating the cells with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Replace the medium with fresh complete medium before experimentation.

Macrophage Phagocytosis Assay

1. Target Cell Preparation:

-

For bacterial phagocytosis, grow GFP-labeled E. coli to the mid-log phase.[7]

-

For cancer cell phagocytosis, label target cancer cells (e.g., Raji cells) with a fluorescent dye such as calcein-AM.

2. Co-culture and Phagocytosis:

-

Seed macrophages in a multi-well plate and allow them to adhere.

-

Add the fluorescently labeled target cells to the macrophage culture at a specific macrophage-to-target cell ratio (e.g., 1:10).

-

Treat the co-culture with varying concentrations of this compound or a vehicle control.

-

Incubate for a defined period (e.g., 2-4 hours) at 37°C to allow for phagocytosis.

3. Quantification of Phagocytosis:

-

Wash the cells to remove non-engulfed target cells.

-

Quantify phagocytosis using one of the following methods:

-

Flow Cytometry: Analyze the percentage of macrophages that have engulfed fluorescent target cells.

-

Fluorescence Microscopy: Visualize and count the number of engulfed target cells per macrophage.

-

Cytokine Production Measurement

1. Cell Stimulation:

-

Seed macrophages in a multi-well plate.

-

Pre-treat cells with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a few hours.

-

Add varying concentrations of this compound or a vehicle control and incubate for an appropriate time (e.g., 24 hours).

2. Cytokine Quantification:

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted cytokines (e.g., TNFα, IL-6, IL-8) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[8][9]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: GPR84 signaling pathway activated by this compound in macrophages.

Caption: Experimental workflow for assessing this compound's effect on phagocytosis.

References

- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 3. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]

- 4. Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of 6-OAU

An In-depth Technical Guide to 6-OAU (6-n-octylaminouracil)

Introduction

6-n-octylaminouracil, commonly referred to as this compound, is a synthetic, small-molecule compound that has been identified as a potent surrogate agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3][4] GPR84 is predominantly expressed in immune cells such as macrophages, neutrophils, and microglia, and its expression is upregulated under inflammatory conditions.[5][6] this compound mimics the action of endogenous ligands, activating GPR84 and triggering downstream signaling cascades. Due to its pro-inflammatory and pro-phagocytic effects, this compound serves as a critical pharmacological tool for studying the physiological and pathological roles of GPR84, particularly in inflammation, immune response, and cancer.[1][5][7][8]

Chemical Structure and Properties

This compound, also known as GTPL5846, is an amphipathic molecule characterized by a polar uracil headgroup and a lipophilic octyl tail.[5][6][8] This fatty acid-mimetic structure is crucial for its interaction with the GPR84 binding pocket.[6] The chemical formula for this compound is C12H21N3O2, and its CAS Number is 83797-69-7.[1]

Key Properties:

-

Agonist Type: It is considered a "balanced agonist," capable of activating both G protein-dependent pathways (specifically Gαi) and β-arrestin recruitment.[9]

-

Binding Pocket: Structural studies have revealed that this compound binds within a completely occluded pocket in the GPR84 receptor, shielded from the extracellular environment.[5][8][10] The binding is stabilized by multiple polar and hydrophobic interactions.[5][8] The saturated octyl tail resides in a hydrophobic sub-pocket, while the polar head forms key interactions.[5][8]

Quantitative Biological Activity

The potency of this compound has been quantified across various functional assays. The half-maximal effective concentration (EC50) values demonstrate its high affinity for GPR84 and its ability to elicit downstream cellular responses at nanomolar concentrations.

| Assay Type | Cell Line/System | Parameter | Value | Reference(s) |

| Phosphoinositide (PI) Assay | HEK293 cells with Gqi5 chimera | EC50 | 105 nM | [1][2][3] |

| [³⁵S]GTPγS Binding Assay | Sf9 cell membranes with hGPR84-Gαi fusion | EC50 | 512 nM | [2][3] |

| cAMP Accumulation Assay | CHO cells with hGPR84 | EC50 | 114 nM | [1] |

| Chemotaxis Assay | Human Polymorphonuclear Leukocytes (PMNs) | EC50 | 318 nM | [1][3] |

Signaling Pathways

Activation of the Gαi-coupled GPR84 receptor by this compound initiates a cascade of intracellular events. This signaling is central to the pro-inflammatory and pro-phagocytic functions attributed to GPR84 activation. The primary pathway involves the inhibition of adenylate cyclase by the Gαi subunit, leading to decreased intracellular cAMP levels. Concurrently, the Gβγ subunits can activate other effectors. Furthermore, this compound has been shown to stimulate the Akt, ERK, and NFκB signaling pathways and to recruit β-arrestin, which can lead to receptor internalization and desensitization.[7][8][9]

Experimental Protocols

This compound is utilized in a variety of assays to probe GPR84 function. Below are methodologies for key experiments cited in the literature.

Macrophage Phagocytosis Assay

This assay quantifies the effect of this compound on the phagocytic capability of macrophages.

-

Cell Culture:

-

Bone marrow-derived macrophages (BMDMs) are cultured.

-

Raji cells, a human B-cell lymphoma line, are labeled with a fluorescent dye (e.g., Calcein-AM) to serve as targets.

-

-

Treatment:

-

BMDMs are pre-treated with specific inhibitors if required (e.g., GPR84 antagonist GLPG1205 at 10 µM or Gi protein blocker pertussis toxin at 0.1 µg/ml) to confirm GPR84- and Gi-dependency.[8]

-

An anti-CD47 antibody is added to the co-culture to block the "don't eat me" signal from cancer cells.[5][8]

-

BMDMs are stimulated with varying concentrations of this compound (e.g., 0.1 µM for stimulation) or vehicle control.[8]

-

-

Co-culture and Analysis:

-

Labeled Raji cells are added to the BMDM culture.

-

The cells are co-incubated to allow for phagocytosis.

-

After incubation, non-phagocytosed Raji cells are washed away.

-

The fluorescence intensity of the remaining BMDMs (which have engulfed fluorescent Raji cells) is measured using a plate reader or flow cytometry.

-

The phagocytosis rate is calculated relative to controls.[8]

-

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of a G protein by its receptor upon agonist binding.

-

System: The assay uses membranes from Sf9 insect cells expressing a human GPR84-Gαi fusion protein.[2][3]

-

Protocol:

-

Cell membranes are incubated with varying concentrations of this compound.

-

A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is added to the reaction mixture.

-

Upon GPR84 activation by this compound, the Gαi subunit exchanges GDP for [³⁵S]GTPγS.

-

The reaction is stopped, and the membranes are collected on a filter plate.

-

The amount of membrane-bound radioactivity is quantified using a scintillation counter.

-

The EC50 value is determined by plotting the incorporated [³⁵S]GTPγS against the log concentration of this compound.[3]

-

Cryo-Electron Microscopy (Cryo-EM) Structure Determination

This protocol is used to determine the high-resolution structure of this compound in complex with GPR84 and its signaling partner, the Gi protein.

-

Complex Assembly:

-

The GPR84-Gi complex is assembled in Sf9 insect cells using a NanoBit tethering strategy.[5][8]

-

The complex is treated with apyrase to ensure the Gαi subunit is in a nucleotide-free state, which is necessary for stable receptor coupling.[5][8]

-

An antibody fragment (scFv16) is used to stabilize the heterotrimeric Gi protein.[5][8]

-

This compound is added to the purified complex.

-

-

Data Acquisition and Processing:

-

The sample is vitrified on EM grids.

-

Cryo-EM data is collected using a high-resolution electron microscope.

-

The resulting images are processed using specialized software to reconstruct a 3D density map of the complex.[5][8]

-

An atomic model is built into the density map to reveal the specific interactions between this compound, GPR84, and the Gi protein.[5][8]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | GPR | TargetMol [targetmol.com]

The Effects of 6-OAU: A Technical Guide for Researchers

An in-depth analysis of the synthetic GPR84 agonist 6-n-octylaminouracil (6-OAU), detailing its mechanism of action, effects on cellular signaling, and established experimental protocols.

Introduction

6-n-octylaminouracil (this compound) is a potent synthetic agonist for the G protein-coupled receptor 84 (GPR84), a receptor predominantly expressed in immune cells such as macrophages, polymorphonuclear leukocytes (PMNs), and microglia.[1][2] GPR84 activation is associated with pro-inflammatory responses, making this compound a valuable tool for studying inflammatory processes and a potential, though complex, therapeutic target. This guide provides a comprehensive overview of the known effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound functions as a specific surrogate agonist of GPR84.[1][3] Upon binding, it activates the receptor, which primarily couples to Gαi/o proteins.[4] This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3] Beyond Gαi/o signaling, this compound has been shown to be a "balanced agonist," capable of activating both G protein-dependent pathways and β-arrestin recruitment.[4][5] The binding of this compound to GPR84 occurs within a completely occluded binding pocket in the transmembrane domain of the receptor.[6][7]

Core Signaling Pathways

Activation of GPR84 by this compound triggers a cascade of intracellular signaling events, primarily promoting pro-inflammatory responses. The key pathways identified are the Akt, ERK, and NF-κB signaling pathways.[1]

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and inflammation.

-

MAPK/ERK Pathway: This pathway is involved in a wide range of cellular processes, including inflammation and cytokine production.

-

NF-κB Pathway: A central regulator of inflammatory gene expression.

These pathways collectively contribute to the observed cellular effects of this compound, including enhanced phagocytosis and the production of inflammatory mediators.[1]

Quantitative Data on this compound Effects

The following tables summarize the quantitative data available on the efficacy and activity of this compound from various in vitro studies.

Table 1: Receptor Activation and Affinity

| Parameter | Cell Line | Value | Reference |

| EC50 (GPR84 Activation) | HEK293 cells with Gqi5 chimera | 105 nM | [2][8][9] |

| EC50 ([35S]GTPγS Incorporation) | Sf9 cell membranes with GPR84-Gαi fusion | 512 nM | [8][9] |

| IC50 (cAMP Inhibition) | CHO-hGPR84 cells | Not explicitly quantified, but demonstrated | [5] |

Table 2: Cellular and Physiological Effects

| Effect | Cell Type | Concentration | Result | Reference |

| Chemotaxis of PMNs | Human PMNs | 1 nM - 1 mM | EC50 of 318 nM | [2] |

| Increased IL-8 Secretion | LPS-stimulated Human PMNs | 0-10 μM | Dose-dependent increase | [2] |

| Amplified TNF-α Production | U937 macrophages | 0-0.4 μM | Dose-dependent increase | [2] |

| Enhanced Phagocytosis of Cancer Cells | Bone Marrow-Derived Macrophages (BMDMs) | 0.1 µM | Significant increase | [6][7] |

| Increased Inflammatory Mediator Expression (TNFα, IL-6, IL-12B, CCL2, CCL5, CXCL1) | Murine pro-inflammatory macrophages | Not specified | Upregulation | [1] |

| Enhanced NLRP3 Inflammasome Activation | Murine BMDMs | 30 µM | Amplified IL-1β production | [10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols involving this compound.

Macrophage Phagocytosis Assay

This assay evaluates the effect of this compound on the phagocytic capacity of macrophages.

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured and pretreated with this compound (e.g., 0.1 µM) or vehicle control overnight.[6][7]

-

Target Cell Labeling: Cancer cells (e.g., Raji cells) are labeled with a fluorescent dye.

-

Co-culture: Pretreated BMDMs are washed and then co-cultured with the labeled cancer cells.

-

Phagocytosis Induction: Phagocytosis can be further stimulated by adding an antibody that blocks the "don't eat me" signal, such as an anti-CD47 antibody.[6][7]

-

Analysis: The percentage of macrophages that have engulfed cancer cells is quantified using flow cytometry or fluorescence microscopy.

Real-Time Cell Impedance Assay

This method measures changes in cell morphology and adhesion in real-time in response to this compound.

-

Cell Seeding: Bone marrow-derived macrophages (BMDMs) are seeded into a 96-well E-plate (50,000 cells/well) and allowed to adhere for 16 hours.[3]

-

Pre-stimulation (optional): Cells can be pre-stimulated with an inflammatory agent like LPS (0.1 µg/ml).[3]

-

Agonist Addition: this compound is added at various concentrations (e.g., 1-10 µM).

-

Impedance Measurement: Cell index, a measure of impedance, is recorded every 10 seconds. An increase in cell index correlates with increased cell spreading.[1]

Inflammasome Activation Assay

This protocol assesses the role of this compound in NLRP3 inflammasome activation.

-

Priming: Murine BMDMs are primed with LPS (100 ng/mL) for 3 hours.[10]

-

Stimulation: Cells are then stimulated with an NLRP3 agonist like nigericin (10 µM) or ATP (5 mM) in the presence of this compound (e.g., 30 µM) for 30 minutes.[10]

-

Sample Collection: Supernatants and cell lysates are collected.

-

Analysis: IL-1β levels in the supernatant are measured by ELISA, and NLRP3 expression in the lysate is analyzed by Western blot.[10]

Visualizations

Signaling Pathways

Caption: Signaling pathways activated by this compound binding to GPR84.

Experimental Workflow: Macrophage Phagocytosis Assay

Caption: Workflow for assessing this compound's effect on macrophage phagocytosis.

Conclusion

This compound is a critical research tool for elucidating the roles of GPR84 in inflammation and immunity. Its ability to activate multiple downstream signaling pathways leads to a range of pro-inflammatory cellular responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals investigating the therapeutic potential and biological functions of GPR84 modulation. Further research into biased agonism at the GPR84 receptor may uncover more nuanced therapeutic strategies for inflammatory and autoimmune diseases.

References

- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Core Effects of 6-OAU on Polymorphonuclear Leukocytes

An In-depth Technical Guide on 6-OAU and its Effect on Polymorphonuclear Leukocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (this compound) on polymorphonuclear leukocytes (PMNs), also known as neutrophils. This compound is a synthetic agonist for the G protein-coupled receptor 84 (GPR84), an emerging therapeutic target in inflammatory diseases. This document summarizes the key quantitative data, details the experimental protocols used in seminal studies, and visualizes the known signaling pathways.

This compound has been demonstrated to modulate several key functions of neutrophils, primarily through the activation of the GPR84 receptor. These effects include the induction of chemotaxis, production of reactive oxygen species (ROS), and degranulation. These processes are central to the pro-inflammatory role of neutrophils.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound on neutrophil functions.

Table 1: Effect of this compound on Neutrophil Chemotaxis

| Parameter | Agonist/Concentration | Observed Effect | Source |

| Neutrophil Chemotaxis | This compound (10 µM) | Significant induction of chemotaxis in bone marrow neutrophils from WT mice. | Wang et al., 2023[1] |

| Inhibition of Chemotaxis | BGT-004 (antagonist) | Dose-dependent blockage of this compound-induced neutrophil chemotaxis. | Wang et al., 2023[1] |

Table 2: Effect of this compound on Neutrophil Reactive Oxygen Species (ROS) Production

| Parameter | Agonist/Concentration | Observed Effect | Source |

| ROS Production | This compound (EC₅₀ = 1.021 µM) | Stimulation of a massive ROS signal in LPS-primed bone marrow neutrophils. | Wang et al., 2023[1] |

| Inhibition of ROS | BGT-004 (IC₅₀ = 4.872 nM) | Dampened this compound-stimulated ROS production. | Wang et al., 2023[1] |

| GPR84 Knockout | This compound | No stimulation of ROS production in LPS-primed GPR84⁻/⁻ bone marrow neutrophils. | Wang et al., 2023[1] |

| Signaling Inhibition | PP2 (Lyn inhibitor) | Significantly reduced this compound-induced ROS production. | Wang et al., 2023[1] |

| Signaling Inhibition | MK2206 (AKT inhibitor) | Significantly reduced this compound-induced ROS production. | Wang et al., 2023[1] |

| Signaling Inhibition | U0126 (ERK1/2 inhibitor) | Significantly reduced this compound-induced ROS production. | Wang et al., 2023[1] |

| FPR Crosstalk | This compound | Modest ROS release in resting neutrophils; vast ROS induction in FPR2-desensitized neutrophils.[2][3] | Fogelstrand et al., 2021 |

Table 3: Effect of this compound on Neutrophil Degranulation

| Parameter | Agonist/Concentration | Observed Effect | Source |

| MPO Release (Degranulation) | This compound | Concentration-dependent stimulation of MPO release from LPS-primed bone marrow neutrophils. | Wang et al., 2023[1] |

| Inhibition of Degranulation | BGT-004 | Blockage of this compound-induced MPO release. | Wang et al., 2023[1] |

| GPR84 Knockout | This compound | No stimulation of MPO release in GPR84⁻/⁻ neutrophils. | Wang et al., 2023[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Neutrophil Isolation

-

Source: Bone marrow from wild-type or GPR84⁻/⁻ mice.

-

Procedure:

-

Flush bone marrow from the femur and tibia with PBS.

-

Lyse red blood cells using a lysis buffer.

-

Isolate neutrophils using a density gradient centrifugation method (e.g., Percoll gradient).

-

Wash the isolated neutrophils and resuspend in an appropriate buffer for subsequent assays.

-

Chemotaxis Assay (Transwell Assay)

-

Apparatus: Transwell inserts with a polycarbonate membrane (e.g., 5 µm pores).

-

Procedure:

-

Place the Transwell inserts into a 24-well plate.

-

Add chemoattractant (this compound at 10 µM) or control medium to the lower chamber.

-

Add isolated neutrophils to the upper chamber of the Transwell insert.

-

Incubate for a specified period (e.g., 1-2 hours) at 37°C in a CO₂ incubator.

-

After incubation, remove the insert and stain the migrated cells on the lower side of the membrane.

-

Count the migrated cells in several high-power fields under a microscope.

-

For inhibition studies, pre-incubate neutrophils with the antagonist (e.g., BGT-004) before adding them to the Transwell insert.

-

Reactive Oxygen Species (ROS) Production Assay

-

Reagents:

-

Luminol or another suitable chemiluminescent or fluorescent probe for ROS detection.

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control.

-

LPS for priming neutrophils.

-

-

Procedure:

-

Prime isolated neutrophils with a low concentration of LPS (e.g., 1 µg/mL) for a specified time.

-

Add the ROS detection probe to the neutrophil suspension.

-

Stimulate the cells with this compound at various concentrations.

-

Measure the chemiluminescence or fluorescence over time using a plate reader.

-

For inhibition studies, pre-incubate the cells with specific inhibitors (e.g., PP2, MK2206, U0126) before adding this compound.

-

Degranulation Assay (Myeloperoxidase Release)

-

Reagents:

-

Substrate for myeloperoxidase (MPO), such as o-phenylenediamine dihydrochloride (OPD).

-

LPS for priming neutrophils.

-

-

Procedure:

-

Prime isolated neutrophils with LPS.

-

Stimulate the cells with this compound at various concentrations for a specified time.

-

Centrifuge the cell suspension to pellet the neutrophils.

-

Collect the supernatant.

-

Measure the MPO activity in the supernatant by adding the MPO substrate and measuring the change in absorbance at a specific wavelength (e.g., 492 nm).

-

For inhibition studies, pre-incubate the cells with an antagonist (e.g., BGT-004) before stimulation with this compound.

-

Signaling Pathways and Visualizations

Activation of GPR84 by this compound in neutrophils triggers intracellular signaling cascades that lead to the functional responses detailed above.

GPR84 Signaling Pathway in Neutrophils

The primary signaling pathway initiated by this compound binding to GPR84 involves the activation of Lyn kinase, followed by the phosphorylation of Akt and ERK1/2. This cascade ultimately leads to the assembly of the NADPH oxidase complex and the production of ROS.

Caption: this compound/GPR84 signaling cascade in neutrophils.

Experimental Workflow for Assessing this compound Effects

The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on neutrophil functions.

Caption: Workflow for studying this compound effects on neutrophils.

Logical Relationship of GPR84 Activation and Neutrophil Responses

This diagram illustrates the logical flow from receptor activation to the cellular responses of neutrophils.

References

- 1. GPR84 regulates pulmonary inflammation by modulating neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Activation of GPR84 by 6-n-Octylaminouracil

Introduction

G protein-coupled receptor 84 (GPR84) is a seven-transmembrane receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia.[1][2] Its expression is significantly upregulated in response to inflammatory stimuli, implicating it as a key player in inflammatory processes.[3][4] GPR84 is activated by endogenous medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[5][6][7] Functionally, it is recognized as a proinflammatory receptor that modulates immune cell migration and cytokine production.[6][8][9]

6-n-octylaminouracil (6-OAU), also known as GTPL5846, is a potent and specific synthetic agonist developed for GPR84.[3][8][10] Unlike the endogenous MCFAs which activate the receptor at micromolar concentrations, this compound exhibits much higher potency, making it an invaluable chemical tool for elucidating the receptor's function and downstream signaling pathways.[3] This document provides a comprehensive technical overview of the activation of GPR84 by this compound, detailing the quantitative pharmacology, signaling cascades, and experimental methodologies.

Data Presentation: Quantitative Pharmacology of this compound

The potency of this compound in activating GPR84 has been quantified across various in vitro assays. The half-maximal effective concentration (EC₅₀) values demonstrate its high affinity and efficacy at the receptor.

| Assay Type | Cell System | Species | EC₅₀ Value (nM) | Reference(s) |

| Phosphoinositide (PI) Accumulation | HEK293 cells (with Gqi5 chimera) | Human | 105 | [5][6][8][10][11] |

| [³⁵S]GTPγS Binding | Sf9 cell membranes (GPR84-Gαᵢ fusion) | Human | 512 | [6][10] |

| cAMP Accumulation Inhibition | CHO-K1 cells | Human | 17 | [12] |

| Chemotaxis | Polymorphonuclear Leukocytes (PMNs) | Human | 318 | [6][8] |

Signaling Pathways Activated by this compound

GPR84 activation by this compound initiates a cascade of intracellular signaling events, primarily through the pertussis toxin (PTX)-sensitive Gαi/o pathway.[5][6][13][14] However, evidence also points to the involvement of β-arrestin recruitment and subsequent receptor internalization.[15][16]

Gαi/o-Coupled Signaling

The canonical signaling pathway for GPR84 involves coupling to inhibitory G proteins (Gαi/o).[7] This leads to several downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][17]

-

Calcium Mobilization: The released Gβγ subunits can activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and subsequent release of Ca²⁺ from the endoplasmic reticulum.[13][18]

-

Activation of MAPK and PI3K/Akt Pathways: this compound stimulation has been shown to increase the phosphorylation of ERK and Akt.[3][4][17] These pathways are crucial for regulating cellular processes like migration, proliferation, and cytokine production.

-

NF-κB Pathway Activation: Activation of GPR84 by this compound can lead to the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for inflammatory genes.[3][4][17]

β-Arrestin Recruitment and Receptor Internalization

Like many GPCRs, agonist-bound GPR84 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinders further G protein coupling, leading to desensitization.[9] β-arrestin also acts as a scaffold protein, initiating G protein-independent signaling and promoting the internalization of the receptor from the cell surface via clathrin-coated pits.[16][19] this compound has been shown to induce GPR84-EGFP internalization.[6] Notably, some synthetic agonists display bias, preferentially activating G protein pathways over β-arrestin recruitment, a concept of growing importance in drug development.[7][20][21]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activation of GPR84 by this compound.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins upon receptor stimulation.

-

Principle: In the inactive state, G proteins are bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G protein in its active state, and the incorporated radioactivity is quantified.

-

Methodology:

-

Membrane Preparation: Sf9 insect cells are engineered to express a human GPR84-Gαᵢ fusion protein. Cell membranes are prepared through homogenization and centrifugation.[6]

-

Assay Reaction: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

-

Incubation: The reaction is incubated for 60 minutes at room temperature to allow for nucleotide exchange.[6]

-

Termination and Measurement: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes. The radioactivity retained on the filter, corresponding to the amount of [³⁵S]GTPγS bound to the Gαᵢ subunit, is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The specific binding is plotted against the logarithm of the this compound concentration to determine the EC₅₀ value.

-

Phosphoinositide (PI) Accumulation / Calcium Mobilization Assay

This assay is used to measure Gαq-mediated signaling. Since GPR84 is Gαᵢ-coupled, a chimeric G protein is used to reroute the signal.

-

Principle: GPR84 is co-expressed with a chimeric G protein, Gαqi5, which contains the C-terminal five amino acids of Gαᵢ. This chimera allows the Gαᵢ-coupled receptor to activate the Gαq pathway, stimulating PLC and leading to the accumulation of phosphoinositides (like IP₃), which can be measured. This subsequently leads to an increase in intracellular calcium.

-

Methodology:

-

Cell Transfection: HEK293 cells are transiently co-transfected with plasmids encoding human GPR84 and the Gαqi5 chimera.[6]

-

Cell Stimulation: Transfected cells are incubated with varying concentrations of this compound for 1-2 hours at 37°C.[6][8]

-

Measurement:

-

PI Accumulation: Cells are pre-labeled with [³H]-myo-inositol. After stimulation, the accumulated inositol phosphates are isolated by ion-exchange chromatography and quantified by scintillation counting.

-

Calcium Flux: Alternatively, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The change in fluorescence upon agonist addition, indicating a rise in intracellular calcium, is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

-

Data Analysis: The response is plotted against the agonist concentration to calculate the EC₅₀.

-

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity characteristic of Gαᵢ-coupled receptors.

-

Principle: The assay measures the ability of a GPR84 agonist to inhibit the production of cAMP. To achieve a measurable baseline, adenylyl cyclase is first stimulated with forskolin.

-

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing human GPR84 are used.[12]

-

Assay Reaction: Cells are incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation), forskolin (to stimulate cAMP production), and varying concentrations of this compound.[22]

-

Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

Data Analysis: The percentage inhibition of the forskolin-stimulated cAMP response is calculated and plotted against the this compound concentration to determine the EC₅₀ value.

-

Chemotaxis Assay

This functional assay assesses the ability of this compound to induce directed migration of immune cells.

-

Principle: The assay measures the migration of cells across a porous membrane towards a chemoattractant.

-

Methodology:

-

Cell Preparation: Primary human polymorphonuclear leukocytes (PMNs) or macrophages (e.g., U937 cells) are isolated and prepared.[6]

-

Assay Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains assay medium with varying concentrations of this compound. The cells are added to the upper chamber.

-

Incubation: The plate is incubated for 1-2 hours to allow cells to migrate through the pores towards the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a hemocytometer or an automated cell counter.

-

Data Analysis: The number of migrated cells is plotted against the this compound concentration to generate a dose-response curve and determine the EC₅₀.

-

Conclusion

6-n-octylaminouracil is a highly potent and specific synthetic agonist that has been instrumental in characterizing the function of GPR84. It activates the receptor primarily through the Gαi/o pathway, leading to the inhibition of cAMP, mobilization of intracellular calcium, and activation of the MAPK and Akt signaling cascades.[3][5][13] These signaling events culminate in proinflammatory responses, including immune cell chemotaxis and amplified cytokine production.[6][8] Furthermore, this compound induces β-arrestin-mediated receptor desensitization and internalization, highlighting the complex regulatory mechanisms governing GPR84 signaling.[6][16] The detailed understanding of this compound's mechanism of action, facilitated by the experimental protocols described herein, solidifies its role as a critical tool for researchers and provides a foundation for the development of novel therapeutics targeting GPR84 in inflammatory and metabolic diseases.[3][7]

References

- 1. What are GPR84 inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]

- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound | GPR | TargetMol [targetmol.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

6-OAU as a Chemoattractant: A Technical Guide for Researchers

An In-depth Examination of the GPR84 Agonist 6-OAU and its Role in Leukocyte Migration and Inflammatory Signaling

This technical guide provides a comprehensive overview of 6-n-octylaminouracil (this compound) as a chemoattractant, designed for researchers, scientists, and drug development professionals. This compound is a potent and selective synthetic agonist for the G protein-coupled receptor 84 (GPR84), a receptor predominantly expressed on immune cells.[1][2] This guide details the mechanism of action, signaling pathways, quantitative data, and key experimental protocols related to the chemotactic and pro-inflammatory properties of this compound.

Core Mechanism of Action

This compound functions as a chemoattractant by activating GPR84, which is highly expressed in human polymorphonuclear leukocytes (PMNs) and macrophages.[1] Upon binding, this compound stimulates GPR84, leading to the recruitment and migration of these immune cells to sites of inflammation.[3] Beyond its role as a chemoattractant, this compound also amplifies pro-inflammatory responses, including the secretion of cytokines and chemokines, and enhances phagocytosis in macrophages.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the bioactivity of this compound from various in vitro and in vivo studies.

| Parameter | Value | Cell Type/System | Reference |

| GPR84 Activation (EC50) | 105 nM | HEK293 cells (human) | [1] |

| PMN Chemotaxis (EC50) | 318 nM | Human PMNs | [1] |

Table 1: Potency of this compound in GPR84 Activation and Chemotaxis. This table highlights the half-maximal effective concentrations (EC50) of this compound for activating its receptor, GPR84, and for inducing the migration of polymorphonuclear leukocytes.

| Experimental Condition | Key Findings | Reference |

| IL-8 Secretion from LPS-stimulated PMNs | This compound (0-10 µM; 4h) increases IL-8 secretion. | [1] |

| TNF-α Production from U937 Macrophages | This compound (0-0.4 µM; 16h) amplifies TNF-α production. | [1] |

| In Vivo Chemotaxis (Rat Air Pouch Model) | Inoculation of this compound leads to the accumulation of PMNs and macrophages. | [3] |

| In Vivo Chemokine Induction (Rat Model) | Intravenous injection of this compound increases blood levels of CXCL1. | [3] |

Table 2: Pro-inflammatory and In Vivo Chemotactic Effects of this compound. This table summarizes the effects of this compound on the production of inflammatory cytokines and its demonstrated chemotactic activity in animal models.

Signaling Pathways

Activation of GPR84 by this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o pathway.[2] This leads to the activation of several downstream signaling molecules, including Akt, ERK, and the transcription factor NFκB, which collectively contribute to the observed pro-inflammatory and chemotactic responses.[4][6]